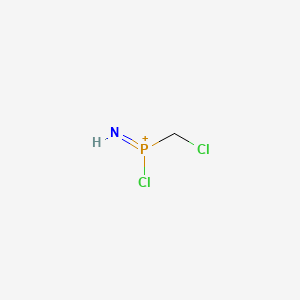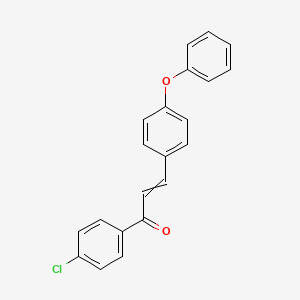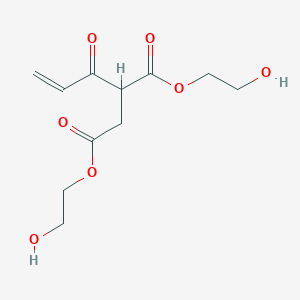
Bis(2-hydroxyethyl) 2-acryloylbutanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-hydroxyethyl) 2-acryloylbutanedioate is a chemical compound known for its unique properties and applications in various fields It is an ester derivative of butanedioic acid and is characterized by the presence of both hydroxyethyl and acryloyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl) 2-acryloylbutanedioate typically involves the esterification of butanedioic acid with 2-hydroxyethyl acrylate. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.
化学反应分析
Types of Reactions
Bis(2-hydroxyethyl) 2-acryloylbutanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The acryloyl group can be reduced to form saturated esters.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated esters.
Substitution: Formation of substituted esters or amides.
科学研究应用
Bis(2-hydroxyethyl) 2-acryloylbutanedioate has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer or comonomer in the synthesis of various polymers and copolymers.
Materials Science: Employed in the development of advanced materials with specific properties, such as hydrogels and coatings.
Biology and Medicine: Investigated for its potential use in drug delivery systems and biomedical devices.
Industry: Utilized in the production of adhesives, sealants, and other specialty chemicals.
作用机制
The mechanism by which Bis(2-hydroxyethyl) 2-acryloylbutanedioate exerts its effects is primarily through its functional groups. The hydroxyethyl groups can participate in hydrogen bonding and other interactions, while the acryloyl group can undergo polymerization reactions. These interactions and reactions enable the compound to form complex structures and materials with desired properties.
相似化合物的比较
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: An ester derivative of terephthalic acid with similar hydroxyethyl groups.
Bis(2-hydroxyethyl) sulfide: Contains hydroxyethyl groups but with a sulfur atom in the backbone.
Bis(2-hydroxyethyl) phthalate: An ester derivative of phthalic acid with hydroxyethyl groups.
Uniqueness
Bis(2-hydroxyethyl) 2-acryloylbutanedioate is unique due to the presence of both hydroxyethyl and acryloyl functional groups, which provide a combination of reactivity and versatility not found in the similar compounds listed above. This makes it particularly valuable in applications requiring specific chemical and physical properties.
属性
CAS 编号 |
91810-65-0 |
|---|---|
分子式 |
C11H16O7 |
分子量 |
260.24 g/mol |
IUPAC 名称 |
bis(2-hydroxyethyl) 2-prop-2-enoylbutanedioate |
InChI |
InChI=1S/C11H16O7/c1-2-9(14)8(11(16)18-6-4-13)7-10(15)17-5-3-12/h2,8,12-13H,1,3-7H2 |
InChI 键 |
ZMUCTXUIFCTZOP-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)C(CC(=O)OCCO)C(=O)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{5-[1-(1,3-Dithian-2-ylidene)ethyl]-2-methoxyphenyl}pentan-1-one](/img/structure/B14371315.png)
![1-{10-[3-(Piperazin-1-YL)propyl]-10H-phenothiazin-3-YL}butan-1-one](/img/structure/B14371318.png)
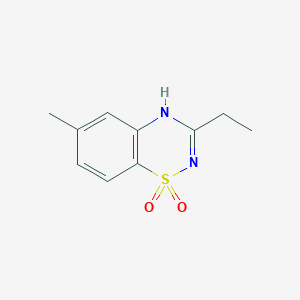
![Propanamide, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14371323.png)
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline](/img/structure/B14371331.png)



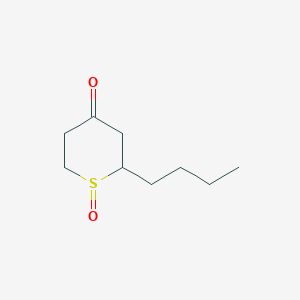
![3-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]propan-1-ol](/img/structure/B14371363.png)

